molecular formula C6H11NO4S B3426155 Jfd01307SC CAS No. 51070-56-5

Jfd01307SC

Cat. No.: B3426155
CAS No.: 51070-56-5
M. Wt: 193.22 g/mol
InChI Key: NLJKAAYXSDTMSI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Jfd01307SC primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the biosynthesis of glutamine, an amino acid that is vital for various biological functions.

Mode of Action

This compound acts as a mimic of L-Glutamate , a key substrate for glutamine synthetase. By mimicking L-Glutamate, this compound can bind to the active site of glutamine synthetase, thereby inhibiting the enzyme’s activity and disrupting the production of glutamine .

Biochemical Pathways

The inhibition of glutamine synthetase by this compound affects the glutamine biosynthesis pathway . Glutamine is a critical amino acid involved in protein synthesis, energy production, and other metabolic processes. Therefore, the inhibition of glutamine synthetase can have significant downstream effects on these biochemical pathways.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for research purposes.

Result of Action

This compound has been identified as an anti-tuberculosis agent . It shows activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 8 to 16 μg/ml . This suggests that the inhibition of glutamine synthetase disrupts the bacterium’s metabolism, thereby inhibiting its growth.

Action Environment

For instance, it’s noted that this compound is stable at room temperature in continental US , suggesting that it may be sensitive to extreme temperatures.

Biochemical Analysis

Biochemical Properties

Jfd01307SC plays a crucial role in biochemical reactions by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. By mimicking L-Glutamate, this compound interacts with glutamine synthetase, preventing the enzyme from catalyzing the conversion of glutamate to glutamine. This inhibition disrupts the glutamine biosynthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis .

Cellular Effects

This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it inhibits the growth of the bacteria by disrupting the glutamine biosynthesis pathway. This inhibition leads to a decrease in glutamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and changes in the levels of metabolites involved in the glutamine biosynthesis pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glutamine synthetase. By mimicking L-Glutamate, this compound competes with the natural substrate for binding to the enzyme’s active site. This competitive inhibition prevents the enzyme from catalyzing the conversion of glutamate to glutamine. Additionally, this compound may influence gene expression by altering the levels of metabolites that regulate transcription factors and other gene regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as desiccation and low temperatures. Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term effects on cellular function include sustained inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glutamine synthetase without causing significant toxic or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in the glutamine biosynthesis pathway, where it interacts with glutamine synthetase. By inhibiting this enzyme, the compound disrupts the conversion of glutamate to glutamine, leading to changes in metabolic flux and metabolite levels. The inhibition of glutamine synthetase affects the overall metabolic balance within the cell, impacting various biochemical reactions and pathways that rely on glutamine as a substrate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its localization to target sites where it can exert its inhibitory effects. The distribution of this compound within cells and tissues is crucial for its activity and effectiveness in inhibiting glutamine synthetase .

Subcellular Localization

This compound is localized to specific subcellular compartments where it interacts with glutamine synthetase. The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications direct this compound to specific organelles or compartments within the cell, ensuring its effective inhibition of glutamine synthetase and disruption of the glutamine biosynthesis pathway .

Chemical Reactions Analysis

JFD01307SC undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed in the literature.

    Substitution: The compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.

Common reagents and conditions used in these reactions include DMSO for dissolution and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JFD01307SC has a wide range of scientific research applications, including:

Comparison with Similar Compounds

JFD01307SC is unique in its specific inhibition of glutamine synthetase and its mimicry of L-Glutamate. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific molecular structures and applications.

Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJKAAYXSDTMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51070-56-5
Record name N-(Tetrahydro-1,1-dioxido-3-thienyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51070-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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